

# In-Depth Technical Guide: H-D-Chg-OH.HCl (D-Cyclohexylglycine Hydrochloride)

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## Compound of Interest

Compound Name: *H-D-Chg-OH.HCl*

Cat. No.: *B556054*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **H-D-Chg-OH.HCl**, also known as D-Cyclohexylglycine hydrochloride. It includes key chemical and physical properties, detailed experimental protocols for its synthesis and application in research, and an exploration of relevant biological signaling pathways.

## Core Compound Information

D-Cyclohexylglycine hydrochloride is a non-proteinogenic amino acid derivative. Its hydrochloride form enhances solubility, making it suitable for various research and pharmaceutical applications.

Chemical and Physical Properties

Property	Value	Reference(s)
CAS Number	61367-40-6	[1]
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO <sub>2</sub> ·HCl	[1]
Molecular Weight	193.70 g/mol	[1]
Alternate Names	H-Cyclohexyl-D-Gly-OH·HCl, D-2-Cyclohexylglycine hydrochloride	[1]
Appearance	White to off-white powder	
Melting Point	>220 °C	

## Applications in Research and Drug Development

D-Cyclohexylglycine serves as a versatile building block in medicinal chemistry and a modulator of key biological targets. Its applications include:

- **Pharmaceutical Synthesis:** It is a valuable intermediate in the synthesis of novel therapeutic agents, including peptide-based drugs and inhibitors of enzymes like dipeptidyl peptidase-IV (DP-IV), which is a target in the treatment of type 2 diabetes.
- **Neuroscience Research:** As a glycine analogue, it is utilized in studies of the central nervous system. It is known to be a glycine receptor modulator, making it a tool for investigating neurological disorders and pain management.
- **Anticancer Drug Development:** D-Cyclohexylglycine can act as a ligand in the synthesis of metal complexes, such as platinum(II) complexes, which have shown potential as anticancer agents.

## Experimental Protocols

This section provides detailed methodologies for the synthesis of D-Cyclohexylglycine and its application in the development of platinum-based anticancer complexes, as well as a protocol for assessing glycine receptor activity.

## Synthesis of D-Cyclohexylglycine

This protocol describes a general method for the synthesis of the free amino acid, which can then be converted to the hydrochloride salt.

### Materials:

- D-phenylglycine
- Deionized water
- Isopropanol
- 37% Hydrochloric acid
- Pt/Rh catalyst (e.g., 4% Pt + 1% Rh on activated carbon)
- Hydrogenation autoclave

### Procedure:

- Dissolve or suspend 100 g of D-phenylglycine in a mixture of 890 ml of deionized water, 290 ml of isopropanol, and 66.7 ml of 37% hydrochloric acid.
- Add 10 g of the Pt/Rh catalyst to the mixture.
- Transfer the reaction mixture to a 2-liter hydrogenation autoclave.
- Pressurize the autoclave with hydrogen gas according to the manufacturer's instructions for the specific equipment and catalyst.
- Maintain the reaction under appropriate temperature and pressure with stirring until the reaction is complete (monitor by a suitable method like TLC or HPLC).
- After the reaction is complete, carefully depressurize the autoclave and filter the mixture to remove the catalyst.
- Cool the reaction mixture to 0-10 °C in an ice bath to precipitate the product.

- Collect the product by filtration, wash with deionized water, and dry in a vacuum oven at 50-70 °C.
- The resulting D-cyclohexylglycine can be converted to the hydrochloride salt by standard procedures, such as dissolving in an appropriate solvent and treating with HCl gas or a solution of HCl in an organic solvent, followed by precipitation and drying.

## Synthesis and Characterization of a Platinum(II) Complex with D-Cyclohexylglycine

This protocol outlines the use of D-Cyclohexylglycine (referred to as HL) as a ligand for the synthesis of a platinum(II) complex.

### Materials:

- D-Cyclohexylglycine (HL)
- Potassium tetrachloroplatinate(II) ( $K_2[PtCl_4]$ )
- Ammonia solution or other co-ligands (e.g., 2,2'-bipyridine)
- Solvents (e.g., water, DMF)
- Nitric acid (for nitrate salt formation, if desired)

### Procedure:

- **Synthesis of the Platinum Complex:** A solution of  $K_2[PtCl_4]$  in water is treated with the desired co-ligands (e.g., ammonia) to form an intermediate complex.
- An aqueous solution of D-Cyclohexylglycine is then added to the platinum intermediate solution.
- The reaction mixture is stirred at a controlled temperature for a specified period to allow for the coordination of the D-Cyclohexylglycine ligand to the platinum center.
- The resulting platinum complex may precipitate from the solution or can be isolated by solvent evaporation.

- The crude product is collected by filtration, washed with cold water and ethanol, and then dried.

Characterization:

- FT-IR Spectroscopy: To confirm the coordination of the amino and carboxylate groups to the platinum ion.
- NMR Spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{195}\text{Pt}$ ): To elucidate the structure of the complex in solution.
- Elemental Analysis (CHN): To determine the empirical formula of the synthesized complex.
- LC-MS: To confirm the molecular weight of the complex.

## Cytotoxicity Assay (MTT Assay)

This protocol is used to evaluate the anticancer activity of the synthesized platinum complexes against a cancer cell line (e.g., HCT116 human colon cancer).

Materials:

- HCT116 human colon cancer cell line
- DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin
- Synthesized platinum complex and D-Cyclohexylglycine ligand
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO (Dimethyl sulfoxide)
- 96-well plates
- Incubator (37 °C, 5% CO<sub>2</sub>)
- Microplate reader

Procedure:

- Seed HCT116 cells in 96-well plates at a density of  $1 \times 10^4$  cells per well and incubate for 24 hours.
- Prepare various concentrations of the platinum complex and the free ligand in the culture medium.
- After 24 hours, replace the medium in the wells with the medium containing the test compounds at different concentrations.
- Incubate the plates for 72 hours.
- After the incubation period, add 20  $\mu\text{L}$  of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
- Remove the medium and add 100  $\mu\text{L}$  of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the cell viability as a percentage of the control (untreated cells) and determine the  $\text{IC}_{50}$  value (the concentration of the compound that inhibits 50% of cell growth).

## Measurement of Glycine Receptor Activity using Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure glycine-evoked currents in cells expressing glycine receptors (GlyRs).

### Materials:

- Cells expressing GlyRs (e.g., HEK293 cells stably expressing a GlyR subunit)
- Extracellular solution (e.g., 118 mM NaCl, 20 mM tetraethylammonium-Cl, 5.6 mM KCl, 2.6 mM  $\text{CaCl}_2$ , 1.2 mM  $\text{MgCl}_2$ , 5 mM HEPES, and 6 mM glucose, pH 7.4)
- Intracellular solution (e.g., 140 mM CsCl, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, pH 7.2)

- Glycine stock solution
- D-Cyclohexylglycine hydrochloride stock solution
- Strychnine (a GlyR inhibitor) stock solution
- Patch-clamp amplifier and data acquisition system
- Perfusion system

#### Procedure:

- Plate the cells on glass coverslips 24-48 hours before the experiment.
- Place a coverslip in the recording chamber and perfuse with the extracellular solution.
- Pull patch pipettes and fill them with the internal solution.
- Establish a whole-cell recording configuration on a single cell.
- Hold the cell at a holding potential of -70 mV.
- Apply a concentration of glycine that elicits a submaximal current (e.g., EC<sub>20</sub>) to establish a baseline.
- To determine the effect of D-Cyclohexylglycine, co-apply glycine with varying concentrations of D-Cyclohexylglycine hydrochloride.
- To confirm the action on GlyRs, test the ability of strychnine to block the currents evoked by glycine or D-Cyclohexylglycine.
- Record the currents using the patch-clamp amplifier and analyze the data to determine the effect of D-Cyclohexylglycine on GlyR activity (e.g., potentiation or inhibition).

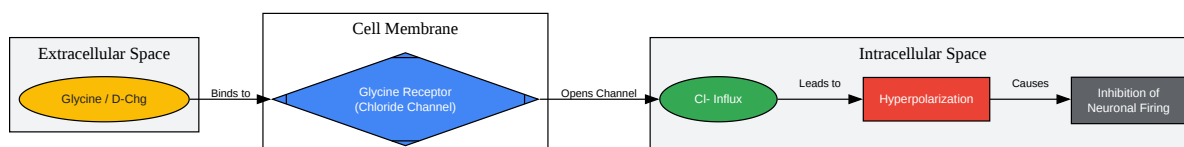
## Signaling Pathways

While specific signaling pathways directly activated by D-Cyclohexylglycine are not extensively documented, its action as a glycine analogue and glycine receptor modulator suggests its

involvement in pathways regulated by glycine.

## Glycine Receptor Signaling

Glycine receptors are ligand-gated ion channels that, upon binding glycine, open to allow the influx of chloride ions. In mature neurons, this leads to hyperpolarization of the cell membrane and inhibitory neurotransmission. D-Cyclohexylglycine, as a modulator, can either enhance or inhibit this process.



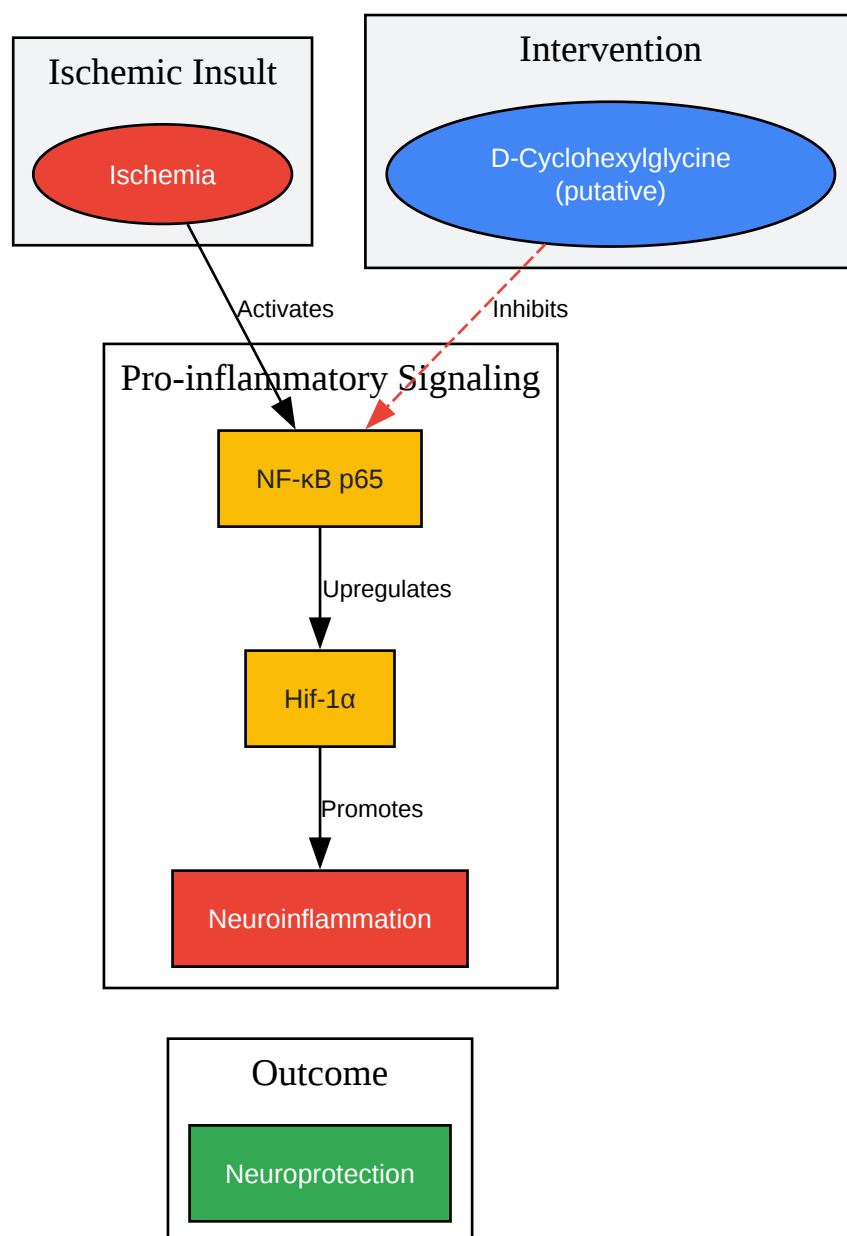
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Caption: Glycine receptor activation leading to neuronal inhibition.

## Putative Neuroprotective Signaling Pathway (NF- $\kappa$ B/Hif-1 $\alpha$ )

Glycine has been shown to exert neuroprotective effects by inhibiting inflammation. One proposed mechanism involves the suppression of the NF- $\kappa$ B and Hif-1 $\alpha$  signaling pathways. As a glycine analogue, D-Cyclohexylglycine may share similar neuroprotective properties through this pathway.



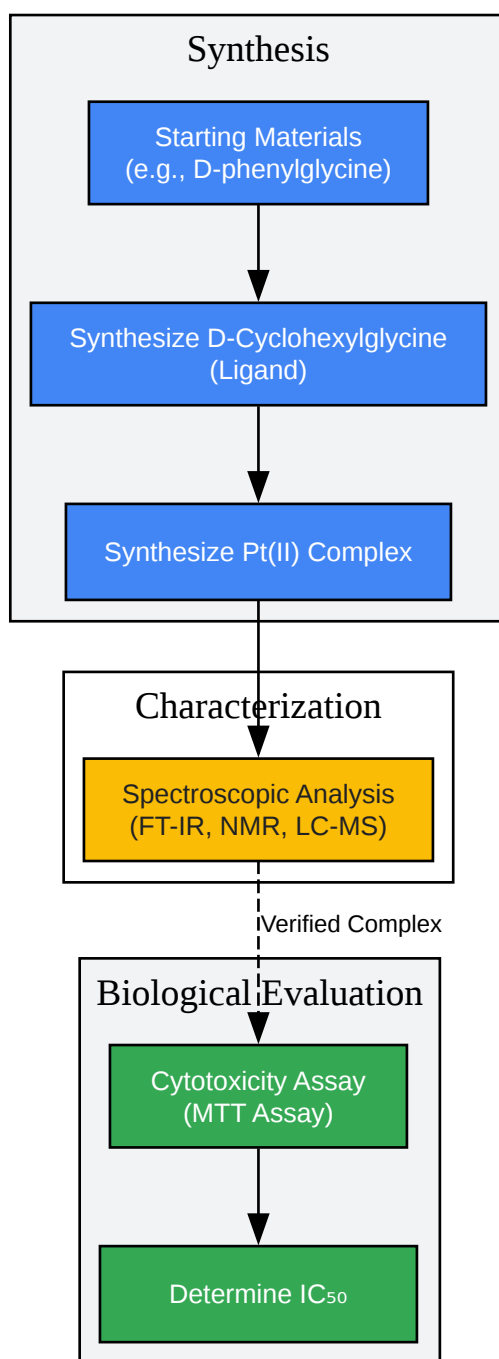


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Caption: Putative anti-inflammatory and neuroprotective mechanism.

## Experimental Workflow for Synthesis and Evaluation of a D-Cyclohexylglycine Platinum Complex

The following diagram illustrates the logical flow from the synthesis of the D-Cyclohexylglycine ligand to the biological evaluation of its platinum complex.



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Caption: Workflow for synthesis and testing of a platinum complex.

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## References

- 1. benchchem.com [benchchem.com]
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